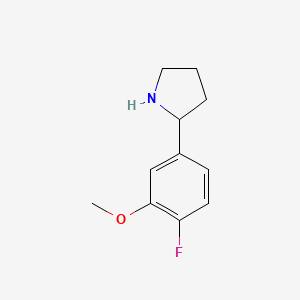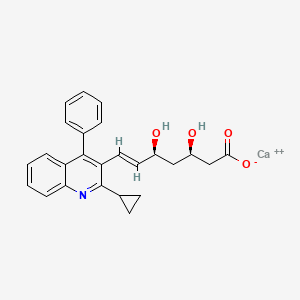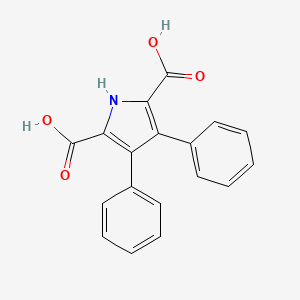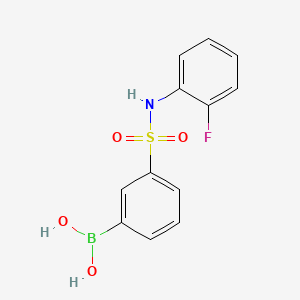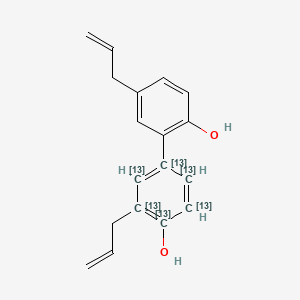
N2-(2-Chloropyrimidin-4-yl)-N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-N4-methylpyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-(2-Chloropyrimidin-4-yl)-N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-N4-methylpyrimidine-2,4-diamine is a complex organic compound that features a pyrimidine core substituted with chloropyrimidine and indazole groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-Chloropyrimidin-4-yl)-N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-N4-methylpyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method involves the reaction of N2,3-trimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine in a mixture of water and methanol at temperatures ranging from 25 to 30°C for 24 hours . The reaction yields the desired compound with high efficiency.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar reaction pathways as laboratory-scale synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N2-(2-Chloropyrimidin-4-yl)-N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-N4-methylpyrimidine-2,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The chloropyrimidine moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are not extensively documented.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
N2-(2-Chloropyrimidin-4-yl)-N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-N4-methylpyrimidine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its structural similarity to known anticancer compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmacology: Research focuses on its potential therapeutic effects and mechanisms of action.
Mecanismo De Acción
The mechanism of action of N2-(2-Chloropyrimidin-4-yl)-N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-N4-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes and receptors involved in cellular signaling pathways. The exact pathways and molecular interactions are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine: A structurally related compound with similar biological activities.
Pazopanib: An anticancer agent with a similar pyrimidine core structure.
Uniqueness
N2-(2-Chloropyrimidin-4-yl)-N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-N4-methylpyrimidine-2,4-diamine is unique due to its specific substitution pattern, which may confer distinct biological activities and therapeutic potential.
Propiedades
Fórmula molecular |
C27H25ClN10 |
|---|---|
Peso molecular |
525.0 g/mol |
Nombre IUPAC |
2-N-(2-chloropyrimidin-4-yl)-2-N,4-N-bis(2,3-dimethylindazol-6-yl)-4-N-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C27H25ClN10/c1-16-20-8-6-18(14-22(20)33-36(16)4)35(3)24-10-13-30-27(32-24)38(25-11-12-29-26(28)31-25)19-7-9-21-17(2)37(5)34-23(21)15-19/h6-15H,1-5H3 |
Clave InChI |
TXUNTXQWEARYOT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC(=CC2=NN1C)N(C)C3=NC(=NC=C3)N(C4=CC5=NN(C(=C5C=C4)C)C)C6=NC(=NC=C6)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Oxan-4-yloxy)pyridin-3-yl]methanamine](/img/structure/B13441279.png)
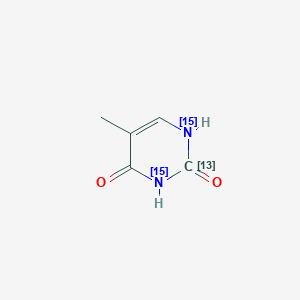
![N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-N-pentanoyl-D-valine Methyl Ester](/img/structure/B13441291.png)
![3-[2-(3-Bromophenyl)ethyl]-2-pyridinecarbonitrile](/img/structure/B13441311.png)

![(5Z)-5-[(E)-3-[2-[(2-methoxyphenyl)methoxy]phenyl]prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13441327.png)
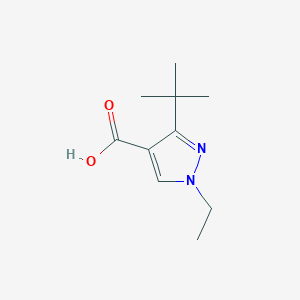
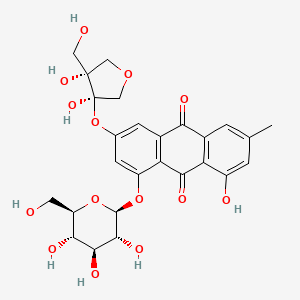
![2-[(2,5-Dihydro-1,1-dioxido-3-thienyl)sulfonyl]hydrazide 4-Pyridinecarboxylic Acid](/img/structure/B13441348.png)
